Cyanine 3.5 chloride

Spectral multiplexing Flow cytometry Confocal microscopy

Cyanine 3.5 chloride is a polymethine cyanine dye characterized by a benz[e]indolium-based chromophore. It exhibits peak excitation and emission wavelengths of approximately 591 nm and 604 nm, respectively , positioning it spectrally between the widely used Cy3 (ex/em ~550/570 nm) and Cy5 (ex/em ~650/670 nm) dyes.

Molecular Formula C42H44ClN3O4
Molecular Weight 690.3 g/mol
Cat. No. B12406078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine 3.5 chloride
Molecular FormulaC42H44ClN3O4
Molecular Weight690.3 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-]
InChIInChI=1S/C42H44N3O4.ClH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;1H/q+1;/p-1
InChIKeyOMCXFDHJRPGVBF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanine 3.5 Chloride: Spectral Properties and Procurement Considerations for Fluorescent Probes


Cyanine 3.5 chloride is a polymethine cyanine dye characterized by a benz[e]indolium-based chromophore [1]. It exhibits peak excitation and emission wavelengths of approximately 591 nm and 604 nm, respectively [2], positioning it spectrally between the widely used Cy3 (ex/em ~550/570 nm) and Cy5 (ex/em ~650/670 nm) dyes . Its extinction coefficient (ε) is 116,000 M⁻¹cm⁻¹ and its fluorescence quantum yield (Φ) is 0.35 [2]. The chloride salt form is commonly employed as a reactive precursor for the preparation of NHS esters and other functionalized derivatives used in bioconjugation .

Cyanine 3.5 Chloride: Why In-Class Substitution is Not Advisable Without Experimental Validation


While cyanine dyes share a common structural motif, substitution between in-class analogs is not straightforward due to divergent photophysical behaviors under operational conditions. Cyanine 3.5 exhibits a distinct spectroscopic signature (ex/em 591/604 nm) that places it between the more common Cy3 (~550/570 nm) and Cy5 (~650/670 nm) channels [1]. This spectral positioning enables multiplexing applications where standard Cy3 and Cy5 channels are occupied, but also requires careful validation of laser lines and filter sets. Furthermore, cyanine dyes are known to display anomalous fluorescence changes upon bioconjugation—Cy3.5 can exhibit fluorescence enhancement when conjugated to IgG, while Cy5 and Cy7 often undergo fluorescence loss under identical conditions [2]. Consequently, generic substitution without empirical confirmation of performance in the intended assay system may lead to suboptimal signal-to-noise ratios and compromised experimental outcomes.

Cyanine 3.5 Chloride: Quantitative Differentiation Evidence Versus Key Comparators


Spectral Separation: Cyanine 3.5 Occupies a Distinct Optical Channel Between Cy3 and Cy5

Cyanine 3.5 chloride's excitation/emission maxima (591/604 nm) are significantly red-shifted relative to Cy3 (≈550/570 nm) and blue-shifted relative to Cy5 (≈650/670 nm). This spectral positioning provides a distinct optical channel that can be employed when standard Cy3 and Cy5 detectors are already allocated, thereby expanding multiplexing capacity. [1]

Spectral multiplexing Flow cytometry Confocal microscopy

Brightness Comparison: Cyanine 3.5 Exhibits Moderate Brightness Relative to Alexa Fluor 594

Cyanine 3.5 chloride has an extinction coefficient (ε) of 116,000 M⁻¹cm⁻¹ and a quantum yield (Φ) of 0.35, yielding a brightness (ε × Φ) of approximately 40,600 M⁻¹cm⁻¹. In comparison, Alexa Fluor 594 exhibits a higher quantum yield (Φ = 0.66) and a comparable extinction coefficient (ε = 92,000 M⁻¹cm⁻¹), resulting in a brightness of approximately 60,720 M⁻¹cm⁻¹.

Fluorescence brightness Quantum yield Extinction coefficient

Photostability Enhancement: Cyanine 3.5-COT Conjugate Shows 4- to 5-fold SNR Increase

In single-molecule fluorescence imaging, a cyclooctatetraene (COT)-conjugated Cy3.5 derivative (Cy3.5-COT) exhibited a 4- to 5-fold increase in signal-to-noise ratio (SNR) compared to unconjugated Cy3.5 under continuous laser excitation. This improvement was achieved without a significant change in the total number of photons emitted before dark-state transition. [1]

Photostability Single-molecule imaging SNR

FRET Pair Validation: Cyanine 3.5/Cy5.5 Pair Exhibits ~5 min Photostability in smFRET

The Cyanine 3.5 (donor) and Cy5.5 (acceptor) dye pair was characterized for single-molecule FRET (smFRET) applications using double-stranded DNA and nucleosomes. The pair demonstrated photostability for approximately 5 minutes under continuous illumination, and FRET proximity dependence was established in the context of dsDNA. [1]

smFRET Single-molecule FRET Nucleic acid dynamics

Multiplexed IHC: Cyanine 3.5 Enables Simultaneous Detection of ≥6 Biomarkers in FFPE Tissue

Tyramide signal amplification (TSA) using TSA Plus Cyanine 3.5 allows simultaneous measurement of 6 or more biomarkers in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This approach leverages the dye's distinct spectral properties (max absorbance 581 nm, max emission 596 nm) to integrate with other TSA fluorophores in multiplexed IHC or ISH assays.

Multiplexed immunohistochemistry TSA FFPE tissue

Cyanine 3.5 Chloride: Evidence-Based Application Scenarios for Procurement Decisions


Multiplexed Fluorescence Microscopy and Flow Cytometry Requiring an Intermediate Channel

Cyanine 3.5's spectral profile (ex/em 591/604 nm) provides a distinct detection channel between the commonly used FITC/Alexa Fluor 488 and Cy5/Alexa Fluor 647 windows. This enables three-color or four-color multiplexing in confocal microscopy and flow cytometry without the need for complex spectral unmixing [1]. Procurement of Cyanine 3.5 conjugates or reactive precursors is indicated when researchers need to monitor an additional target beyond the standard green and far-red channels.

Single-Molecule FRET (smFRET) Studies of Nucleic Acid Dynamics and Nucleosome Remodeling

The Cyanine 3.5/Cy5.5 donor-acceptor pair has been validated for smFRET, demonstrating ~5 minutes of photostability under continuous illumination [1]. This makes it suitable for investigating conformational changes in nucleic acids and nucleosomes that occur on the timescale of minutes. Researchers seeking to expand their FRET toolkit beyond the traditional Cy3/Cy5 pair should consider Cyanine 3.5 for experiments where spectral orthogonality or extended observation times are required.

Multiplexed Immunohistochemistry (IHC) and In Situ Hybridization (ISH) Using Tyramide Signal Amplification (TSA)

TSA Plus Cyanine 3.5 enables highly sensitive, multiplexed detection of up to 6 or more biomarkers in FFPE tissue sections [1]. This application is particularly valuable in oncology research, immunoprofiling, and spatial transcriptomics. Procurement of Cyanine 3.5 TSA kits is recommended for laboratories performing high-plex tissue analysis where signal amplification and spectral separation are critical.

Long-Term Time-Lapse Imaging and Super-Resolution Microscopy

COT-conjugated Cyanine 3.5 derivatives offer a 4- to 5-fold improvement in fluorescence signal-to-noise ratio (SNR) under continuous laser exposure [1]. This enhanced photostability makes Cyanine 3.5 an attractive candidate for time-lapse experiments, single-particle tracking, and super-resolution techniques (e.g., STORM, PALM) where prolonged illumination is necessary. Laboratories investing in advanced imaging workflows should evaluate Cyanine 3.5-COT conjugates for improved data quality.

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